Cas no 1638760-91-4 (benzyl 3-methanesulfonylazetidine-1-carboxylate)
benzyl 3-methanesulfonylazetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- BENZYL 3-METHANESULFONYLAZETIDINE-1-CARBOXYLATE
- benzyl 3-(methylsulfonyl)azetidine-1-carboxylate
- benzyl 3-methanesulfonylazetidine-1-carboxylate
-
- MDL: MFCD27987273
- Inchi: 1S/C12H15NO4S/c1-18(15,16)11-7-13(8-11)12(14)17-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
- InChI Key: WELXPWZYERRVGB-UHFFFAOYSA-N
- SMILES: N1(C(OCC2=CC=CC=C2)=O)CC(S(C)(=O)=O)C1
benzyl 3-methanesulfonylazetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | AS-67905-0.25g |
benzyl 3-methanesulfonylazetidine-1-carboxylate |
1638760-91-4 | >95% | 0.25g |
£581.00 | 2023-09-08 | |
| Chemenu | CM477580-100mg |
benzyl 3-(methylsulfonyl)azetidine-1-carboxylate |
1638760-91-4 | 95%+ | 100mg |
$185 | 2023-02-02 | |
| Chemenu | CM477580-250mg |
benzyl 3-(methylsulfonyl)azetidine-1-carboxylate |
1638760-91-4 | 95%+ | 250mg |
$323 | 2023-02-02 | |
| eNovation Chemicals LLC | D774219-100mg |
benzyl 3-(methylsulfonyl)azetidine-1-carboxylate |
1638760-91-4 | 95% | 100mg |
$265 | 2024-06-06 | |
| eNovation Chemicals LLC | D774219-250mg |
benzyl 3-(methylsulfonyl)azetidine-1-carboxylate |
1638760-91-4 | 95% | 250mg |
$445 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1518536-1g |
Benzyl 3-(methylsulfonyl)azetidine-1-carboxylate |
1638760-91-4 | 98% | 1g |
¥2304 | 2023-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1100-1G |
benzyl 3-methanesulfonylazetidine-1-carboxylate |
1638760-91-4 | 95% | 1g |
¥ 1,920.00 | 2023-04-14 | |
| Key Organics Ltd | AS-67905-100MG |
benzyl 3-methanesulfonylazetidine-1-carboxylate |
1638760-91-4 | >95% | 100mg |
£354.00 | 2023-09-08 | |
| Key Organics Ltd | AS-67905-250MG |
benzyl 3-methanesulfonylazetidine-1-carboxylate |
1638760-91-4 | >95% | 0mg |
£581.00 | 2023-04-06 | |
| Ambeed | A303691-1g |
benzyl 3-methanesulfonylazetidine-1-carboxylate |
1638760-91-4 | 98% | 1g |
$283.0 | 2024-04-23 |
benzyl 3-methanesulfonylazetidine-1-carboxylate Suppliers
benzyl 3-methanesulfonylazetidine-1-carboxylate Related Literature
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on benzyl 3-methanesulfonylazetidine-1-carboxylate
Professional Introduction to Benzyl 3-Methanesulfonylazetidine-1-Carboxylate (CAS No. 1638760-91-4)
Benzyl 3-methanesulfonylazetidine-1-carboxylate (CAS No. 1638760-91-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its complex azetidine core and functionalized methanesulfonyl group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structure of Benzyl 3-methanesulfonylazetidine-1-carboxylate consists of a benzyl ester group attached to a methanesulfonylazetidine ring. This configuration imparts distinct reactivity and stability, making it a versatile building block for the development of novel therapeutic agents. The azetidine ring, a six-membered heterocyclic compound, is known for its ability to mimic natural amino acid structures, which is particularly relevant in the design of peptidomimetics and protease inhibitors.
In recent years, there has been a surge in research focused on azetidine derivatives due to their potential applications in drug discovery. Specifically, compounds containing the azetidine scaffold have shown promise in targeting various diseases, including cancer and infectious disorders. The methanesulfonyl group in Benzyl 3-methanesulfonylazetidine-1-carboxylate enhances the compound's solubility and metabolic stability, which are critical factors for pharmaceutical efficacy.
One of the most compelling aspects of Benzyl 3-methanesulfonylazetidine-1-carboxylate is its role as a precursor in the synthesis of small molecule inhibitors. For instance, researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in cancer metabolism. These inhibitors have demonstrated preclinical efficacy in models of solid tumors and hematological malignancies. The benzyl ester group can be readily hydrolyzed under physiological conditions, releasing the active pharmacophore and facilitating targeted drug delivery.
The pharmaceutical industry has also explored the use of Benzyl 3-methanesulfonylazetidine-1-carboxylate in the development of vaccines and immunomodulators. Its structural features allow for the creation of stable conjugates that can enhance antigen presentation and immune response. Recent studies have highlighted its potential in designing next-generation adjuvants that improve vaccine efficacy against both infectious diseases and cancer immunotherapies.
From a synthetic chemistry perspective, Benzyl 3-methanesulfonylazetidine-1-carboxylate serves as a key intermediate in multi-step organic transformations. Its reactivity with various nucleophiles and electrophiles enables the construction of complex molecular architectures with high precision. This has opened up new avenues for drug discovery, particularly in the realm of fragment-based drug design, where small molecular fragments are iteratively modified to optimize pharmacological properties.
The biotechnological applications of this compound are equally fascinating. Researchers have leveraged its structural motifs to develop novel biomaterials, including polymers that can be used for drug delivery systems. These materials exhibit controlled release profiles and biodegradability, making them suitable for sustained therapeutic administration. Additionally, the methanesulfonyl group has been exploited to create cross-linking agents that enhance the stability of biomolecular complexes used in diagnostic assays.
In conclusion, Benzyl 3-methanesulfonylazetidine-1-carboxylate (CAS No. 1638760-91-4) represents a cornerstone compound in modern pharmaceutical research. Its unique structural features and versatile reactivity have positioned it as a critical intermediate in the development of innovative therapeutics across multiple disease areas. As research continues to uncover new applications for this compound, its significance in advancing drug discovery is poised to grow even further.
1638760-91-4 (benzyl 3-methanesulfonylazetidine-1-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)